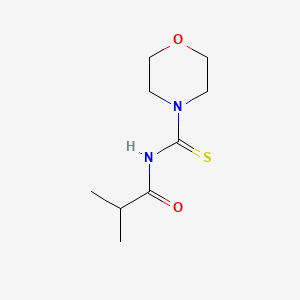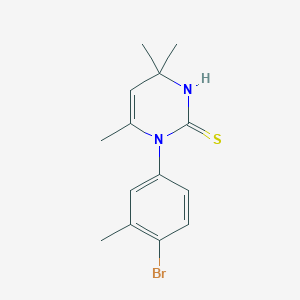
2-methyl-N-(4-morpholinylcarbonothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-morpholinylcarbonothioyl)propanamide, also known as E-4031, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which makes it a valuable tool for studying the mechanisms underlying arrhythmias and other cardiac disorders.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Studies have demonstrated the development of water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration, highlighting their effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This signifies the compound's potential in addressing neurological disorders and conditions associated with nausea and mood regulation (Harrison et al., 2001).
Anticonvulsant Activity
Research into hybrid compounds derived from morpholinyl propanamides and butanamides shows promising anticonvulsant properties. These compounds integrate chemical fragments from well-known antiepileptic drugs, exhibiting broad spectra of activity across several seizure models without impairing motor coordination, suggesting potential for developing safer, more effective antiepileptic medications (Kamiński et al., 2015).
Opioid Receptor Antagonists
Research into N-substituted morphans indicates the discovery of potent, selective kappa opioid receptor antagonists. Such compounds could have significant implications for developing treatments for addiction and mood disorders, offering a new therapeutic approach by targeting specific opioid receptors without the side effects associated with traditional opioid medications (Carroll et al., 2006).
Analgesic Properties
The synthesis of novel enantiomerically enriched compounds suggests potential as powerful synthetic opiates. These studies involve docking studies regarding opioid receptors, indicating that such compounds could lead to potent and safer analgesics with improved selectivity and efficacy (Borowiecki, 2022).
Synthesis and Structural Characterization
Efforts in synthesizing and characterizing compounds with morpholine derivatives reveal insights into their chemical behavior, structural diversity, and potential biological activity. Such research lays the groundwork for further exploration of these compounds in various therapeutic contexts, including their antibacterial and antifungal activities (Szczesio et al., 2020).
Malaria Treatment Leads
The optimization of phenotypic hits against Plasmodium falciparum based on aminoacetamide scaffolds leads to compounds with low-nanomolar activity. This research highlights the potential for developing new antimalarial treatments that could also have transmission blocking capabilities, underscoring the critical role of such compounds in addressing global health challenges (Norcross et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(morpholine-4-carbothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-7(2)8(12)10-9(14)11-3-5-13-6-4-11/h7H,3-6H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCKVWYFFWKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)
![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)


![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
